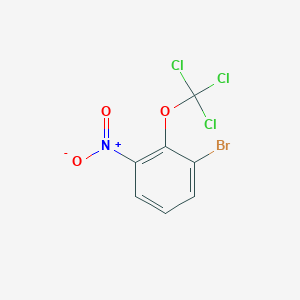

(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride, also known as R-3-ABPA hydrochloride, is a chiral amino acid derivative that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and ethanol. R-3-ABPA hydrochloride is an important compound for the synthesis of various chiral compounds and has been used in various fields, such as biochemistry, organic synthesis, and drug development.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis process for similar compounds involves multiple steps and can lead to various intermediates and derivatives. For example, the synthesis of 3-amino-3-vinylpropanoic acid hydrochloride, a related compound, is achieved in multiple steps including ozonolysis, resulting in various stable cyclic forms (Cheung & Shoolingin‐Jordan, 1997). Similarly, the synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids, which are intermediates in the synthesis of cis-4-Aminochroman-3-ols, indicates the complexity and versatility of these processes (Bredikhina, Pashagin, Kurenkov & Bredikhin, 2014).

Application in Pharmacology

- While details on the specific compound are limited, similar compounds have been studied for their pharmacological properties. For instance, compounds like 4-amino-3-phenylbutanoic acid hydrochloride, a close relative, have been examined for their pharmacological activity, demonstrating the potential medical relevance of these substances (Witczuk, Khaunina & Kupryszewski, 1980).

Enantioselective Synthesis

- The enantioselective synthesis of derivatives of such compounds is a significant area of research, highlighting the importance of chirality in chemical synthesis and potential applications. For instance, the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids, showcases the intricate procedures involved in achieving specific enantiomers of compounds (Arvanitis, Ernst, LudwigéD’Souza, Robinson & Wyatt, 1998).

Molecular Docking and Anti-inflammatory Activity

- Research on β-hydroxy-β-arylpropanoic acids, which are structurally similar to the compound , includes molecular docking studies to identify potential COX-2 inhibitors. These studies are crucial for understanding the molecular interactions and potential therapeutic uses of these compounds (Dilber, Dobrić, Juranić, Marković, Vladimirov & Juranić, 2008).

Novel Fluorescence Probes

- The development of novel fluorescence probes using related compounds demonstrates the potential application of (R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride in biochemical and chemical research. For instance, derivatives like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid are used to detect reactive oxygen species, indicating the versatility of such compounds in scientific research (Setsukinai, Urano, Kakinuma, Majima & Nagano, 2003).

Propiedades

IUPAC Name |

(2R)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3.ClH/c1-11(19)14-3-2-4-15(10-14)13-7-5-12(6-8-13)9-16(18)17(20)21;/h2-8,10,16H,9,18H2,1H3,(H,20,21);1H/t16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRQTIFZXPXAAO-PKLMIRHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(3'-Acetylbiphenyl-4-yl)-2-aminopropanoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene](/img/structure/B1403847.png)

![2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1403849.png)

![4-[Chloro(difluoro)methoxy]-1-nitro-2-(trifluoromethyl)benzene](/img/structure/B1403850.png)

![1-Chloro-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1403852.png)

![2-Bromo-4-chloro-1-[chloro-(difluoro)methoxy]benzene](/img/structure/B1403864.png)